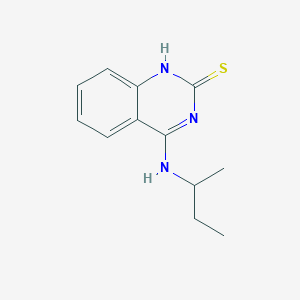

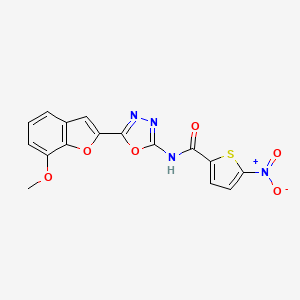

N-(2,4-二氟苯基)-3,4-二氢-2H-1,5-苯并二氧杂戊环-7-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, also known as DB844, is a sulfonamide compound that has been extensively researched for its potential therapeutic applications. DB844 has been shown to exhibit potent activity against a wide range of protozoan parasites, including Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania donovani, the causative agent of visceral leishmaniasis.

科学研究应用

Medicinal Chemistry and Drug Development

Fluorinated molecules have garnered significant interest in medicinal chemistry. Fo24, with its distinct fluorine substitution pattern, could serve as a valuable scaffold for designing novel drugs. Researchers may explore its potential as a lead compound for developing pharmaceutical agents targeting specific diseases or biological pathways .

Crystallography and Structural Studies

Fo24’s crystal structure was determined using single-crystal X-ray diffraction methods. The compound’s unique arrangement of aromatic rings and intramolecular contacts provides valuable insights into molecular stacking, hydrogen bonding, and overall stability. Researchers can use Fo24 as a model system for crystallographic studies .

Fluorine Chemistry

Fo24’s trifluorinated benzamide structure sets it apart from more common difluorinated and tetrafluorinated analogues. Investigating the effects of fluorine substitution on molecular properties (such as reactivity, lipophilicity, and bioavailability) can enhance our understanding of fluorine chemistry .

Materials Science

Fluorinated compounds often exhibit unique properties, such as altered solubility, thermal stability, and electronic behavior. Researchers may explore Fo24’s potential in materials science applications, including organic semiconductors, liquid crystals, or functional coatings .

Computational Chemistry

Fo24 can serve as a challenging test case for computational methods. Researchers can study its electronic structure, vibrational modes, and energetics using quantum mechanical calculations. Such investigations contribute to the development of accurate computational tools for predicting molecular properties .

Chemical Education

Fo24’s synthesis and crystallographic analysis provide excellent material for educational purposes. It exemplifies concepts related to organic synthesis, crystallography, and molecular geometry. Educators can use Fo24 as a case study to engage students in discussions about chemical bonding and structure .

作用机制

Target of Action

The primary target of N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is Carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound acts as a residual and foliar herbicide that can be applied pre-emergence and post-emergence . It is a contact, selective herbicide used to specifically control some broad-leaved weeds . The mode of action of this compound is a bleaching action , due to the inhibition of carotenoid biosynthesis, thereby preventing photosynthesis and leading to plant death .

Biochemical Pathways

The compound inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation, pain, and cancer growth. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins that cause inflammation and pain. It also inhibits certain signaling pathways, such as NF-κB and STAT3, that are involved in cancer growth and inflammation.

Pharmacokinetics

It is known that the compound has a low aqueous solubility and a low volatility . It may be moderately persistent in soil systems depending on local conditions . It can also be very persistent in aquatic systems depending on local conditions .

Result of Action

N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in animal models of inflammation. It also reduces the production of prostaglandins and leukotrienes, which are involved in inflammation and pain. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Action Environment

The action, efficacy, and stability of N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can be influenced by various environmental factors. For instance, its persistence in soil and aquatic systems can be affected by local conditions such as temperature, pH, and the presence of other chemicals

属性

IUPAC Name |

N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO4S/c16-10-2-4-13(12(17)8-10)18-23(19,20)11-3-5-14-15(9-11)22-7-1-6-21-14/h2-5,8-9,18H,1,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAPLAMXIDOZPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)F)F)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2356269.png)

![4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2356272.png)

![Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2356274.png)

![2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2356277.png)

![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2356278.png)

![5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2356279.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2356289.png)

![N-(3,4-dimethylphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2356290.png)